molecular formula C5H4N4 B1266753 1,2,4-Triazolo[4,3-a]pyrazine CAS No. 274-82-8

1,2,4-Triazolo[4,3-a]pyrazine

Número de catálogo B1266753
Número CAS: 274-82-8
Peso molecular: 120.11 g/mol
Clave InChI: NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2,4-Triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound . It has been found to have potential as a c-Met kinase inhibitor, which could be useful in the treatment of cancer . It’s also been used in the commercial production of Sitagliptin and its related formulations .


Synthesis Analysis

A series of 1,2,4-Triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyrazine was characterized using various techniques, including melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Two series of 1,2,4-Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazolo[4,3-a]pyrazine include a molecular weight of 120.11 . More detailed properties may need further experimental determination.

Aplicaciones Científicas De Investigación

Antibacterial Activity

[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their potential as antibacterial agents. These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . For instance, a particular derivative exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin . The structure–activity relationship of these derivatives is also a subject of interest in the field of antibacterial research .

Cancer Therapy

In the realm of oncology, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as novel dual c-Met/VEGFR-2 inhibitors . These compounds have shown promising antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . The most promising compound from this class demonstrated excellent kinase inhibitory activities and induced late apoptosis in A549 cells . This suggests a potential application in targeted cancer therapies.

Diabetes Mellitus Treatment

The key pharmacophore of sitagliptin phosphate, a drug used for treating type II diabetes mellitus, is based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine structure . This highlights the significance of [1,2,4]triazolo[4,3-a]pyrazine derivatives in the development of antidiabetic medications.

PARP1 Inhibition for Cancer Treatment

[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been identified as PARP1 inhibitors, which can selectively kill homologous recombination (HR) deficient cancer cells . These inhibitors act as pharmacological tools for investigating the mechanism of acquired resistance to PARP1 inhibitors and may represent promising therapeutic agents for treating HR deficient cancers .

Overcoming Drug Resistance in Cancer

The design and synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors also play a role in overcoming multidrug resistance in cancers . By targeting multiple drug pathways, these compounds may be more effective in preventing the development of drug resistance.

Hemolytic Toxicity Evaluation

In addition to their antiproliferative and kinase inhibitory activities, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their hemolytic toxicity . The results indicate low hemolytic toxicity, which is a desirable property for potential therapeutic agents.

Direcciones Futuras

The future directions for 1,2,4-Triazolo[4,3-a]pyrazine research could involve the design and synthesis of novel derivatives, with the aim of improving their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines . Additionally, the development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

Propiedades

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290402
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[4,3-a]pyrazine

CAS RN

274-82-8
Record name 274-82-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[4,3-a]pyrazine
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[4,3-a]pyrazine
Reactant of Route 4
1,2,4-Triazolo[4,3-a]pyrazine
Reactant of Route 5
1,2,4-Triazolo[4,3-a]pyrazine
Reactant of Route 6
1,2,4-Triazolo[4,3-a]pyrazine

Q & A

Q1: What are the primary molecular targets of [, , ]triazolo[4,3-a]pyrazine derivatives?

A1: Research indicates that [, , ]triazolo[4,3-a]pyrazine derivatives exhibit activity towards various targets, including:

  • Human Renin: These compounds have demonstrated potent inhibitory activity against human renin, an enzyme involved in the renin-angiotensin system, suggesting potential applications for hypertension treatment. [, ]
  • Phosphodiesterase 2 (PDE2) & Phosphodiesterase 10 (PDE10): Specific derivatives exhibit potent inhibitory activity against PDE2 and PDE10, enzymes involved in regulating intracellular cyclic nucleotide signaling, making them promising candidates for neurological disorders. [, ]
  • P2X7 Receptor: Certain derivatives act as antagonists of the P2X7 receptor, a key player in inflammatory processes and pain signaling, suggesting potential for treating inflammatory and neuropathic pain. [, ]
  • c-Met Kinase: [, , ]triazolo[4,3-a]pyrazines bearing 4-oxo-pyridazinone moieties have shown potent inhibition of c-Met kinase, a crucial regulator of cell growth and survival, making them attractive targets for anti-cancer therapies. []

Q2: How does the introduction of a linear, lipophilic moiety at the meta-position of the phenyl ring attached to the triazole influence the activity of [, , ]triazolo[4,3-a]pyrazine derivatives?

A2: Studies have shown that incorporating a linear, lipophilic moiety at the meta-position of the phenyl ring in pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines enhances selectivity for PDE2 over PDE10. This modification is thought to influence the interaction with the binding pockets of these enzymes, leading to preferential inhibition of PDE2. []

Q3: What structural modifications to the piperazine ring of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine were explored to mitigate its observed genotoxicity?

A3: Investigations into the genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, a potent H4 receptor antagonist, revealed that metabolic bioactivation of the piperazine moiety, potentially leading to the formation of reactive intermediates like glyoxal, could be responsible for its mutagenicity. To address this, researchers explored modifications to the piperazine ring, aiming to disrupt the bioactivation pathways without compromising the H4 receptor inhibitory potency. This led to the development of next-generation compounds that retained their activity while exhibiting a reduced genotoxic profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.